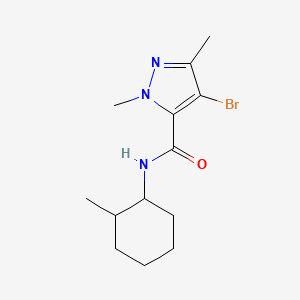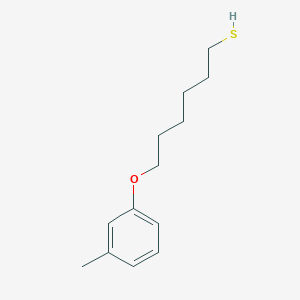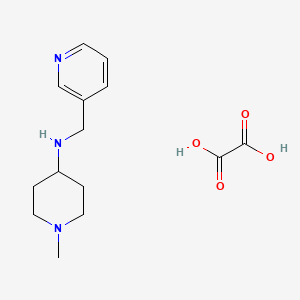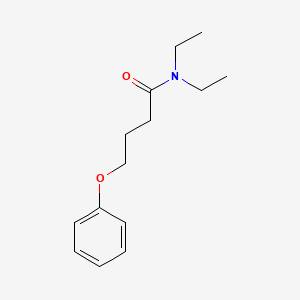
4-bromo-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide
説明
4-bromo-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BRD73954" and is known for its ability to modulate proteins that play a role in cellular signaling pathways.
作用機序
BRD73954 works by binding to specific bromodomains and inhibiting their activity. This results in a disruption of cellular signaling pathways, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
Studies have shown that BRD73954 can have a variety of effects on cells, including inducing cell death, inhibiting cell proliferation, and altering gene expression patterns. These effects are thought to be due to its ability to modulate bromodomain activity.
実験室実験の利点と制限
One advantage of using BRD73954 in laboratory experiments is its specificity for bromodomains, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that its effects may be cell type-specific and may not be applicable to all cell types.
将来の方向性
There are several potential future directions for research involving BRD73954. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies may be needed to fully understand its mechanism of action and potential side effects. Other potential applications may include its use in epigenetic research and drug discovery.
科学的研究の応用
BRD73954 has been used in various scientific studies to investigate its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of proteins known as bromodomains, which play a role in gene expression and cellular signaling. This has led to investigations into its potential as a treatment for cancer and other diseases.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-8-6-4-5-7-10(8)15-13(18)12-11(14)9(2)16-17(12)3/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDFTEKEIIGRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(C(=NN2C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)

![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)


![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4541859.png)
![2-[(4-biphenylyloxy)acetyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4541860.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4541863.png)
![ethyl 1-ethyl-6-({[4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4541870.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4541875.png)